Hsd17B13-IN-11

Description

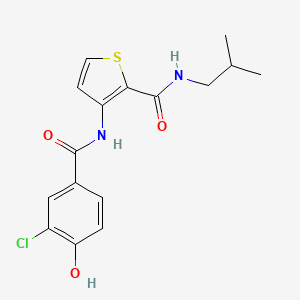

Structure

3D Structure

Properties

Molecular Formula |

C16H17ClN2O3S |

|---|---|

Molecular Weight |

352.8 g/mol |

IUPAC Name |

3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(2-methylpropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C16H17ClN2O3S/c1-9(2)8-18-16(22)14-12(5-6-23-14)19-15(21)10-3-4-13(20)11(17)7-10/h3-7,9,20H,8H2,1-2H3,(H,18,22)(H,19,21) |

InChI Key |

VTKPWAXAHWOLLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-11: An In-Depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibition

Disclaimer: "Hsd17B13-IN-11" is not a publicly disclosed name for a specific inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). It is likely an internal compound designation. This guide, therefore, focuses on the general mechanism of action of HSD17B13 inhibitors, drawing upon publicly available data for well-characterized research compounds such as BI-3231 and INI-678/INI-822.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[2] This has positioned HSD17B13 as a promising therapeutic target. Small molecule inhibitors of HSD17B13 aim to replicate the protective effects observed in individuals with these genetic variants. The core mechanism of action for these inhibitors is the direct suppression of HSD17B13's enzymatic activity, which is primarily its function as a retinol dehydrogenase.[3][4] By inhibiting this activity, these compounds are hypothesized to mitigate the downstream pathological processes of liver inflammation, hepatocyte injury, and fibrosis.

Core Mechanism of Action

The primary mechanism of action for HSD17B13 inhibitors is the competitive or non-competitive inhibition of its enzymatic function. HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a key step in retinoic acid metabolism.[3][5] The accumulation of certain retinoid species in the liver is associated with the progression of liver disease. By blocking this enzymatic step, inhibitors are thought to alter the retinoid profile within hepatocytes, leading to a reduction in cellular stress, inflammation, and fibrogenesis.

Furthermore, HSD17B13 expression is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[3][6] Its inhibition is therefore expected to have a direct impact on the pathological processes occurring in diseased livers.

Signaling Pathways and Cellular Processes

The inhibition of HSD17B13 is believed to impact several key cellular pathways and processes in the liver:

-

Retinoid Metabolism: The most direct effect is the modulation of the retinol-to-retinaldehyde conversion. This can influence the levels of various retinoic acid isomers that regulate gene transcription through nuclear receptors.

-

Lipid Homeostasis: While the precise role of HSD17B13 in lipid metabolism is still under investigation, its localization to lipid droplets suggests a role in lipid handling within hepatocytes.[1] Some studies suggest that HSD17B13 deficiency is associated with changes in hepatic phospholipid metabolism.[7]

-

Inflammatory Signaling: By altering the metabolic state of hepatocytes, HSD17B13 inhibition may indirectly suppress pro-inflammatory signaling pathways.

-

Fibrogenesis: Preclinical studies with HSD17B13 inhibitors have demonstrated a reduction in key markers of liver fibrosis, such as α-smooth muscle actin (α-SMA) and collagen type 1.[8][9]

Below is a diagram illustrating the proposed signaling pathway involving HSD17B13.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the available quantitative data for several known HSD17B13 inhibitors.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| BI-3231 | human HSD17B13 | 1 | 0.7 | [10][11][12] |

| mouse HSD17B13 | 13 | [10][11] | ||

| INI-678 | HSD17B13 | low nM potency | [8] | |

| EP-036332 | human HSD17B13 | 14 | [13] | |

| mouse HSD17B13 | 2.5 | [13] | ||

| EP-040081 | human HSD17B13 | 79 | [13] | |

| mouse HSD17B13 | 74 | [13] |

| Inhibitor | Assay | Effect | Reference(s) |

| INI-678 | 3D liver-on-a-chip model | ↓ αSMA (35.4%) | [8] |

| ↓ Collagen Type 1 (42.5%) | [8] | ||

| INI-822 | 3D liver-on-a-chip model | ↓ αSMA (up to 45%) | [14] |

| ↓ Collagen Type 1 (up to 42%) | [14] | ||

| Zucker obese rats | ↑ 12-HETE (79-fold) | [14] |

Experimental Protocols

HSD17B13 Enzyme Inhibition Assay (Luminescent Readout)

This protocol is a representative example for determining the in vitro potency of HSD17B13 inhibitors.

-

Materials:

-

Purified recombinant human HSD17B13 protein.

-

β-estradiol (substrate).

-

NAD+ (cofactor).

-

Assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6).

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

NAD(P)H-Glo™ Detection Reagent.

-

384-well assay plates.

-

-

Procedure:

-

Dispense test compounds at various concentrations into the wells of the 384-well plate.

-

Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.

-

Add the substrate mix to the wells containing the test compounds.

-

Initiate the enzymatic reaction by adding purified HSD17B13 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) in the dark.

-

Add the NAD(P)H-Glo™ detection reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of NADH produced.

-

Incubate for a further period (e.g., 1 hour) at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

-

Cellular Assay for Lipid Accumulation

This protocol provides a general framework for assessing the effect of HSD17B13 inhibitors on lipid accumulation in a cellular context.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7).

-

Cell culture medium and supplements.

-

Oleic acid (to induce lipid loading).

-

Test compounds (e.g., this compound).

-

Nile Red or BODIPY stain for lipid droplets.

-

Formaldehyde for cell fixation.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope or high-content imaging system.

-

-

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Induce lipid accumulation by adding oleic acid to the culture medium.

-

Co-incubate the cells with the test compound and oleic acid for 24-48 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with formaldehyde.

-

Stain the intracellular lipid droplets with Nile Red or BODIPY.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the lipid droplet area or intensity per cell using image analysis software.

-

Determine the effect of the inhibitor on lipid accumulation compared to vehicle-treated controls.

-

Logical Relationships in HSD17B13 Pathophysiology

The following diagram illustrates the logical flow from the genetic basis to the therapeutic rationale for HSD17B13 inhibition.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]

- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 12. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 13. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 14. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of HSD17B13 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The discovery that loss-of-function variants in the HSD17B13 gene are protective against liver disease progression has catalyzed the search for potent and selective small molecule inhibitors. This technical guide provides an in-depth overview of the discovery and development of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231 and the advanced preclinical candidate, compound 32. We will detail the discovery process, from target validation to lead optimization, and present key preclinical data. Furthermore, this guide outlines representative experimental protocols and visualizes critical pathways and workflows to aid researchers in this field.

The Discovery of HSD17B13 as a Therapeutic Target

The journey to targeting HSD17B13 for liver disease began with human genetic studies. Genome-wide association studies (GWAS) identified a strong association between a loss-of-function single nucleotide polymorphism (SNP), rs72613567, in the HSD17B13 gene and reduced levels of serum alanine aminotransferase (ALT), a key biomarker of liver damage.[1] This initial finding was corroborated and expanded upon by multiple studies across diverse populations, which demonstrated a significant protective effect of this and other loss-of-function variants against the progression of nonalcoholic fatty liver disease (NAFLD) to more severe NASH, fibrosis, and even hepatocellular carcinoma.[2][3][4]

These genetic findings provided strong human validation for HSD17B13 as a therapeutic target. The prevailing hypothesis is that the enzymatic activity of HSD17B13 contributes to the pathogenesis of liver disease, and therefore, inhibiting this enzyme could mimic the protective effects observed in individuals with loss-of-function variants.[2][5] HSD17B13 is known to be upregulated in the livers of NAFLD patients, further strengthening its link to the disease.[1][6] While the precise endogenous substrates of HSD17B13 are still under investigation, it has been shown to metabolize various lipids, including steroids and retinoids.[4][5]

HSD17B13 Signaling and Pathophysiological Role

HSD17B13 is a lipid droplet-associated protein primarily found in hepatocytes.[5][6] Its expression is induced in the context of metabolic stress. The enzyme is believed to play a role in hepatic lipid metabolism, and its overexpression has been shown to promote lipid accumulation in preclinical models.[1] The inhibition of HSD17B13 is thought to protect against liver injury by modulating lipid metabolism and reducing lipotoxicity, thereby preventing the progression to inflammation and fibrosis.

Discovery of HSD17B13 Inhibitors

The discovery of potent and selective HSD17B13 inhibitors has been a key focus of pharmaceutical research. A common strategy involves high-throughput screening (HTS) of large compound libraries to identify initial hits.

Case Study: The Discovery of BI-3231

The discovery of BI-3231, a potent and selective HSD17B13 inhibitor, began with a high-throughput screening campaign.[7]

-

High-Throughput Screening (HTS): A diverse chemical library was screened using an enzymatic assay with estradiol as a substrate to identify initial hits.[7]

-

Hit Identification: This screening identified an initial hit compound (compound 1) with weak inhibitory activity.[7]

-

Lead Optimization: A systematic structure-activity relationship (SAR) study was conducted to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. This iterative process of chemical modification and biological testing led to the identification of BI-3231 (compound 45 in the original publication).[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the protective effects of HSD17B13 loss-of-function variants and the in vitro potency of representative HSD17B13 inhibitors.

| HSD17B13 Loss-of-Function Variant (rs72613567) | Reduction in Risk of Liver Disease | Reference |

| Nonalcoholic Cirrhosis (homozygous) | 49% | [3] |

| Alcoholic Cirrhosis (homozygous) | 73% | [2] |

| Nonalcoholic Liver Disease (heterozygous) | 30% | [2] |

| Alcoholic Liver Disease (heterozygous) | 53% | [2] |

Table 1: Protective effect of the HSD17B13 rs72613567 variant against chronic liver diseases.

| Compound | Human HSD17B13 IC50 (nM) | Selectivity vs. HSD17B11 | Reference |

| BI-3231 | Single-digit nanomolar | >1000-fold | [7] |

| Compound 32 | 2.5 | >100-fold | [8][9] |

Table 2: In vitro potency and selectivity of representative HSD17B13 inhibitors.

Synthesis of HSD17B13 Inhibitors

While the detailed synthetic routes for proprietary compounds are often not fully disclosed, the scientific literature provides insights into the synthesis of related chemical scaffolds. The synthesis of potent HSD17B13 inhibitors like BI-3231 and compound 32 involves multi-step organic synthesis. For instance, the optimization of the initial hit for BI-3231 involved modifications to a phenol lead series.[7] The synthesis of compound 32 involved multiparameter optimization studies from a known inhibitor scaffold.[8] Researchers interested in synthesizing such inhibitors should refer to the supplementary information of the primary publications for more detailed synthetic schemes.

Experimental Protocols

HSD17B13 Enzymatic Assay (Representative Protocol)

This protocol is a generalized representation based on methods described in the literature for measuring HSD17B13 activity and inhibition.[1][10]

Objective: To determine the in vitro potency of a test compound against human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

Detection reagent (e.g., NAD-Glo™ Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the assay buffer to the wells of a 384-well plate.

-

Add the test compound dilutions to the appropriate wells.

-

Add the HSD17B13 enzyme to all wells except the negative control.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The discovery of HSD17B13 as a genetically validated target for chronic liver disease has opened up a promising new therapeutic avenue. The development of potent and selective inhibitors, such as BI-3231 and compound 32, demonstrates the feasibility of pharmacologically targeting this enzyme.[7][8][9] Future research will focus on advancing these and other inhibitors into clinical development to assess their safety and efficacy in patients with NASH and other liver diseases. Further elucidation of the specific endogenous substrates and the downstream consequences of HSD17B13 inhibition will also be crucial for a comprehensive understanding of its biological role and therapeutic potential. The availability of well-characterized chemical probes like BI-3231 to the scientific community will undoubtedly accelerate these research efforts.[11]

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enanta.com [enanta.com]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]

Hsd17B13-IN-11 and its effect on HSD17B13 genetic variants

An in-depth analysis of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the implications of its genetic variants for therapeutic intervention reveals a compelling case for the development of targeted inhibitors. While the specific compound "Hsd17B13-IN-11" does not appear in publicly available scientific literature, the extensive research into the naturally occurring loss-of-function variants of HSD17B13 provides a strong foundation for understanding the potential effects of such an inhibitor. This guide synthesizes the current knowledge on HSD17B13, with a particular focus on the rs72613567 genetic variant, as a surrogate for a therapeutic inhibitor.

The Role of HSD17B13 in Liver Disease

HSD17B13 is a protein predominantly found in the liver, where it is associated with lipid droplets.[1][2][3] Its precise enzymatic functions are still under investigation, but it is understood to be involved in lipid metabolism.[4] Elevated expression of HSD17B13 has been observed in patients with non-alcoholic fatty liver disease (NAFLD), suggesting its involvement in the disease's progression.[1][3][5]

HSD17B13 Genetic Variants and Their Protective Effects

A key breakthrough in understanding the therapeutic potential of targeting HSD17B13 came from the discovery of several genetic variants that result in a loss of function of the protein. The most studied of these is the rs72613567 variant, which involves a TA insertion that leads to a truncated, inactive protein.[1][6] Individuals carrying this variant have been found to have a reduced risk of developing various chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma (HCC).[6][7][8][9][10]

Quantitative Effects of the rs72613567 Variant

The protective effects of the HSD17B13 rs72613567 variant have been quantified in numerous studies, demonstrating a significant reduction in the risk and severity of liver disease.

| Outcome Measure | Population | Effect of rs72613567 TA allele | Reference |

| Alcoholic Liver Disease | European descent | 53% reduced risk for homozygotes | [9] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | European descent | 30% reduced risk for homozygotes | [9] |

| Nonalcoholic Steatohepatitis (NASH) | Biopsy-proven NAFLD patients | Odds Ratio = 0.612 | [6] |

| Liver Fibrosis | Biopsy-proven NAFLD patients | Odds Ratio = 0.590 | [6] |

| Hepatocellular Carcinoma (HCC) | Patients with alcoholic liver disease | Protective effect on development | [8] |

| Alanine Aminotransferase (ALT) Levels | General population | Associated with decreased levels | [6][8] |

| Aspartate Aminotransferase (AST) Levels | General population | Associated with decreased levels | [6][8] |

Signaling Pathways and Proposed Mechanism of Action

The mechanism by which HSD17B13 loss-of-function variants confer protection against liver disease is an active area of research. It is proposed that the full-length, active HSD17B13 protein contributes to the pathogenesis of liver disease. Therefore, its absence or inactivation is beneficial.

Experimental Protocols

The findings on HSD17B13 and its variants are based on a variety of experimental methodologies, from large-scale genetic studies to detailed molecular biology techniques.

Genotyping of HSD17B13 Variants

-

Method: TaqMan SNP Genotyping Assays or rhAmp SNP Genotyping Assays are commonly used.[7]

-

Procedure:

-

DNA is extracted from whole blood or saliva samples.

-

Polymerase Chain Reaction (PCR) is performed using primers and probes specific to the rs72613567 variant.

-

Allelic discrimination is carried out by detecting the fluorescence signals from the probes, which differ for the wild-type and variant alleles.

-

Liver Histology Assessment

-

Method: Liver biopsies are stained with hematoxylin and eosin (H&E) and Masson's trichrome for histological evaluation.

-

Procedure:

-

A liver biopsy is obtained from patients.

-

The tissue is fixed, embedded in paraffin, and sectioned.

-

Sections are stained to visualize liver architecture, steatosis, inflammation, ballooning, and fibrosis.

-

A pathologist, blinded to the genetic data, scores the histological features according to established systems like the NAFLD Activity Score (NAS).

-

Gene Expression Analysis

-

Method: Quantitative reverse transcription PCR (qRT-PCR) is used to measure HSD17B13 mRNA levels in liver tissue.

-

Procedure:

-

RNA is extracted from liver biopsy samples.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for the HSD17B13 gene and a reference gene.

-

Relative gene expression is calculated using the delta-delta Ct method.

-

Therapeutic Implications and Future Directions

The compelling genetic evidence supporting the protective role of HSD17B13 loss-of-function variants provides a strong rationale for the development of HSD17B13 inhibitors. Such inhibitors would aim to mimic the effects of the rs72613567 variant, thereby reducing the risk and severity of chronic liver diseases. The development of small molecules or RNA interference-based therapeutics that specifically target HSD17B13 is a promising strategy for the treatment of NAFLD and other liver ailments.[4][10]

Future research will need to focus on elucidating the precise enzymatic functions of HSD17B13 to better understand the downstream consequences of its inhibition. Additionally, clinical trials of HSD17B13 inhibitors will be crucial to determine their safety and efficacy in diverse patient populations. The interplay between HSD17B13 variants and other genetic risk factors for liver disease, such as variants in the PNPLA3 gene, also warrants further investigation to enable personalized therapeutic approaches.[4][8]

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[5] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-11 is a potent and selective inhibitor of HSD17B13, and this document provides detailed protocols for its in vitro characterization using enzymatic and cell-based assays.

The enzymatic activity of HSD17B13 involves the conversion of bioactive lipids and steroids, with known substrates including estradiol, leukotriene B4, and retinol.[1][4] The in vitro assays described herein are designed to quantify the inhibitory effect of this compound on the enzymatic activity of HSD17B13.

Data Presentation

The inhibitory activity of this compound and other reference compounds against HSD17B13 can be summarized in the following tables. The data presented are representative examples from studies on various HSD17B13 inhibitors.

Table 1: Enzymatic Inhibition of Human HSD17B13

| Compound | Substrate | IC50 (nM) | Assay Method |

| This compound (Example) | Estradiol | 50 | NADH Glo Assay |

| BI-3231 | Estradiol | <10 | Enzymatic Assay |

| Compound 1 | Estradiol | 1400 ± 700 | Enzymatic Assay |

| Compound 1 | Retinol | 2400 ± 100 | Enzymatic Assay |

| Compound 32 | Estradiol | 2.5 | Enzymatic Assay[6] |

| Exemplified Compound | Estradiol | <100 | LC/MS-based estrone detection[7] |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Cell Line | Substrate | IC50 (nM) | Assay Method |

| This compound (Example) | HEK293-HSD17B13 | Estradiol | 200 | Estrone Detection |

| BI-3231 | HEK293-HSD17B13 | Estradiol | <100 | Cellular Assay |

| Compound 1 | HEK293-HSD17B13 | Estradiol | Moderate Activity | Cellular Assay[8] |

Experimental Protocols

Recombinant Human HSD17B13 Enzymatic Inhibition Assay (NADH Detection)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified, recombinant human HSD17B13 by measuring the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]

-

NAD-Glo™ Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 96- or 384-well plate, add the serially diluted this compound or vehicle control.

-

Prepare an enzyme/cofactor solution by diluting recombinant HSD17B13 (final concentration 50-100 nM) and NAD+ (final concentration 500 µM) in Assay Buffer.[1][9] Add this solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare a substrate solution of estradiol (final concentration 10-50 µM) in Assay Buffer.[9]

-

Initiate the enzymatic reaction by adding the estradiol solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect NADH production by adding the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based HSD17B13 Inhibition Assay (Estrone Detection)

This assay measures the inhibition of HSD17B13 activity in a cellular context by quantifying the conversion of estradiol to estrone in cells overexpressing HSD17B13.

Materials:

-

HEK293 or HepG2 cells stably overexpressing human HSD17B13

-

HEK293 or HepG2 parental cells (negative control)

-

Cell Culture Medium: DMEM supplemented with 10% FBS

-

This compound

-

Estradiol

-

LC-MS/MS system

Procedure:

-

Seed the HEK293-HSD17B13 and parental HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the medium containing the serially diluted this compound or vehicle control.

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

Add estradiol (final concentration to be optimized, e.g., 1 µM) to each well to initiate the reaction.

-

Incubate for a defined period (e.g., 4-8 hours) at 37°C.

-

Collect the supernatant from each well.

-

Analyze the concentration of estrone in the supernatant using a validated LC-MS/MS method.

-

Calculate the percent inhibition of estrone formation at each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Visualizations

HSD17B13 Signaling Pathway and Point of Inhibition

Caption: HSD17B13 localization and inhibition.

Experimental Workflow for Enzymatic Inhibition Assay

References

- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enanta.com [enanta.com]

Application Notes and Protocols for In Vivo Studies of Hsd17B13-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies in humans have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][5] This protective association has identified HSD17B13 as a promising therapeutic target for the treatment of these conditions. Hsd17B13-IN-11 is a potent and selective small molecule inhibitor of HSD17B13 designed for in vivo experimental studies to explore its therapeutic potential in preclinical models of liver disease.

These application notes provide a detailed experimental design for the in vivo evaluation of this compound in a widely used mouse model of NASH.

Mechanism of Action

HSD17B13 is believed to play a role in hepatic lipid metabolism.[6][7] Its inhibition is hypothesized to mimic the protective effects observed in individuals with loss-of-function variants. The proposed mechanism involves the modulation of lipid droplet dynamics and potentially reducing lipotoxicity within hepatocytes. Emerging preclinical data from studies with various HSD17B13 inhibitors, including small molecules and RNA interference agents, suggest that inhibiting HSD17B13 activity can prevent the progression of NAFLD.[1][7][8] Mechanistic studies with a related inhibitor, compound 32, suggest that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[9]

Figure 1: Proposed Signaling Pathway of HSD17B13 Inhibition.

Experimental Design for In Vivo Efficacy Study

This protocol describes a therapeutic study in a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced mouse model of NASH. This model is known to induce key histopathological features of human NASH, including steatosis, inflammation, and progressive fibrosis.[10][11]

Animal Model

-

Species: Mouse

-

Age: 8-10 weeks at the start of diet induction

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Diet and Induction of NASH

-

Induction Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD). A typical composition includes 60 kcal% fat and 0.1% methionine.[11]

-

Control Diet: A corresponding control diet with adequate choline and methionine.

-

Induction Period: Mice are fed the CDAA-HFD for a minimum of 6-12 weeks to establish NASH with significant fibrosis.[10]

Experimental Groups and Treatment

| Group | Diet | Treatment | Number of Animals |

| 1 | Control | Vehicle | 10 |

| 2 | CDAA-HFD | Vehicle | 12-15 |

| 3 | CDAA-HFD | This compound (Low Dose) | 12-15 |

| 4 | CDAA-HFD | This compound (High Dose) | 12-15 |

| 5 | CDAA-HFD | Positive Control (e.g., Obeticholic Acid) | 12-15 |

Table 1: Experimental Groups for In Vivo Study of this compound.

-

Vehicle: To be determined based on the solubility and stability of this compound (e.g., 0.5% methylcellulose in sterile water).

-

Dosage of this compound: To be determined by prior pharmacokinetic and tolerability studies. Dosing for similar small molecule inhibitors in mice has ranged from 10 to 100 mg/kg.[13]

-

Treatment Duration: 8 weeks, while continuing the CDAA-HFD.[10][14]

Figure 2: In Vivo Experimental Workflow.

Detailed Experimental Protocols

Preparation and Administration of this compound

-

Preparation: Based on the vehicle determined in formulation studies, prepare a homogenous suspension of this compound at the desired concentrations.

-

Administration: Administer the compound or vehicle via oral gavage at a consistent time each day. The volume should be adjusted based on the most recent body weight measurement (typically 5-10 mL/kg).

In-Life Monitoring

-

Body Weight: Record the body weight of each animal weekly.[14]

-

Food Intake: Measure food consumption per cage weekly.

-

Clinical Observations: Monitor the animals daily for any signs of distress or adverse effects.

Terminal Procedures and Sample Collection

At the end of the 8-week treatment period:

-

Fasting: Fast the animals for 4-6 hours.

-

Anesthesia and Blood Collection: Anesthetize the mice and collect blood via cardiac puncture for plasma separation.

-

Euthanasia and Organ Collection: Euthanize the animals by an approved method. Perfuse the liver with saline.

-

Liver Processing:

-

Weigh the entire liver.

-

Take sections from the left lateral lobe for histology and fix in 10% neutral buffered formalin.

-

Take sections from the right lobe for flash-freezing in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

-

Endpoint Analyses

a. Plasma Biomarkers

-

Liver Enzymes: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.[12]

-

Lipid Profile: Analyze plasma triglycerides and total cholesterol.

b. Liver Histopathology

-

Staining: Prepare paraffin-embedded liver sections and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning, and with Picro Sirius Red for fibrosis.[10]

-

Scoring: A trained pathologist, blinded to the treatment groups, should score the liver sections for the NAFLD Activity Score (NAS) and fibrosis stage.

| Parameter | Scoring Criteria |

| Steatosis | 0 (<5%), 1 (5-33%), 2 (34-66%), 3 (>66%) |

| Lobular Inflammation | 0 (none), 1 (<2 foci/20x field), 2 (2-4 foci/20x field), 3 (>4 foci/20x field) |

| Hepatocyte Ballooning | 0 (none), 1 (few), 2 (many) |

| Fibrosis Stage | 0 (none), 1 (perisinusoidal), 2 (periportal), 3 (bridging), 4 (cirrhosis) |

Table 2: Histopathological Scoring System for NASH.

c. Hepatic Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from the frozen liver tissue.

-

Quantitative PCR (qPCR): Perform qPCR to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism (e.g., Srebp-1c, Fasn).

d. Hepatic Lipid Analysis

-

Lipid Extraction: Extract total lipids from a portion of the frozen liver tissue.

-

Biochemical Assays: Quantify hepatic triglyceride and cholesterol content.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

The efficacy of this compound will be determined by its ability to significantly improve the following parameters compared to the vehicle-treated CDAA-HFD group:

-

Reduction in plasma ALT and AST levels.

-

Improvement in the NAFLD Activity Score (reduction in steatosis, inflammation, and ballooning).

-

Reduction in the fibrosis stage.

-

Modulation of key gene and protein markers of fibrosis, inflammation, and lipid metabolism.

-

Decrease in hepatic triglyceride and cholesterol accumulation.

These comprehensive in vivo studies will provide crucial insights into the therapeutic potential of this compound for the treatment of NASH and guide further drug development efforts.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. gubra.dk [gubra.dk]

- 11. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enanta.com [enanta.com]

- 13. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 14. Frontiers | Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice [frontiersin.org]

Application Notes and Protocols for Targeting HSD17B13 in Mouse Models of Non-Alcoholic Fatty Liver Disease (NAFLD)

Note: As of November 2025, publicly available scientific literature does not contain information on a specific small molecule inhibitor designated "Hsd17B13-IN-11". The following application notes and protocols are based on preclinical studies that target hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in mouse models of NAFLD using genetic methods, specifically shRNA-mediated knockdown. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting HSD17B13.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein.[1] Human genetic studies have shown a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2] These findings have made HSD17B13 an attractive therapeutic target for NAFLD. While specific small molecule inhibitors are in development, published preclinical research has largely focused on genetic methods to validate the therapeutic hypothesis. Overexpression of Hsd17b13 in mice has been shown to promote the accumulation of lipids in the liver.[3][4]

This document provides a summary of experimental protocols for the knockdown of Hsd17b13 in diet-induced mouse models of NAFLD, based on peer-reviewed studies.

Mouse Models for HSD17B13 Research

The selection of an appropriate mouse model is critical for studying NAFLD. Diet-induced models are commonly used as they mimic the metabolic stress associated with the human condition.

| Mouse Model | Diet Composition | Duration of Diet | Key Pathological Features | Primary Application |

| High-Fat Diet (HFD) | 45% kcal from fat (e.g., Research Diets, D12451) | 21 weeks or longer[3] | Obesity, hyperglycemia, hepatic steatosis (MASLD)[3][5] | Studying the initial stages of NAFLD (steatosis) and metabolic dysfunction. |

| Western Diet (WD) | High in fat and sucrose/fructose | 16 weeks or longer[6] | Steatosis, inflammation, and some fibrosis[6] | Modeling the progression from simple steatosis to NASH. |

| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | High-fat diet lacking choline | 12 weeks or longer[7] | Steatohepatitis, inflammation, and significant fibrosis[7] | Investigating the inflammatory and fibrotic aspects of NASH. |

| Gubra-Amylin NASH (GAN) Diet | High in fat, fructose, and cholesterol | 28 weeks or longer[7] | Steatosis, inflammation, and fibrosis[7] | A comprehensive model for NASH with metabolic syndrome. |

Experimental Protocol: shRNA-Mediated Knockdown of Hsd17b13 in HFD-Induced Obese Mice

This protocol is based on the methodology described by Mahm et al. (2024) for the liver-specific knockdown of Hsd17b13 in a diet-induced model of NAFLD.[3]

3.1. Materials

-

Animals: 3-4 week old male C57BL/6J mice.[3]

-

Diet: 45% kcal High-Fat Diet (HFD) (e.g., Research Diets, D12451).[3]

-

Viral Vectors:

-

AAV8-shHsd17b13 (Adeno-associated virus serotype 8 expressing a short hairpin RNA targeting mouse Hsd17b13).

-

AAV8-shScrmbl (AAV8 expressing a scrambled, non-targeting shRNA as a control).

-

-

Reagents and Equipment: Standard animal housing facilities, equipment for intraperitoneal injections, instruments for tissue collection and blood sampling, reagents for RNA/protein extraction and analysis (qRT-PCR, Western blot), and histology supplies.

3.2. Experimental Workflow

Caption: Experimental workflow for Hsd17b13 knockdown in a diet-induced mouse model of NAFLD.

3.3. Detailed Steps

-

NAFLD Induction:

-

AAV8-shRNA Administration:

-

After 21 weeks on the HFD, randomize the obese mice into two groups: a treatment group and a control group.[3]

-

Administer AAV8-shHsd17b13 to the treatment group via a single intraperitoneal (i.p.) injection.[3]

-

Administer AAV8-shScrmbl to the control group via a single i.p. injection.[3]

-

Dosage: A virus titer of 1x10¹¹ virus particles per mouse is used.[3]

-

-

Post-Injection Monitoring and Sample Collection:

-

Continue to house the mice and maintain them on their respective diets for an additional 2 weeks (14 days) after the AAV injections.[3][8]

-

Monitor body weight and food intake during this period.

-

At the end of the study, fast the mice for 5 hours before euthanasia.[3][8]

-

Collect blood via cardiac puncture or from the trunk for serum analysis (e.g., ALT, AST, lipids).[8]

-

Perfuse the liver and other organs. Rapidly dissect and either fix a portion in formalin for histology or snap-freeze in liquid nitrogen for molecular and biochemical analyses.[8]

-

3.4. Outcome Measures and Analysis

| Parameter | Methodology | Expected Outcome of Hsd17b13 Knockdown |

| Hepatic Steatosis | H&E staining, Oil Red O staining, Liver triglyceride content | Marked improvement in hepatic steatosis.[5][9] |

| Liver Injury | Serum ALT and AST levels | Decrease in elevated serum ALT and AST.[4][5] |

| Gene Expression | qRT-PCR for Hsd17b13 and lipid metabolism genes (e.g., Cd36) | Significant reduction in Hsd17b13 mRNA. Reciprocal regulation of lipid metabolism genes.[4][5] |

| Fibrosis Markers | qRT-PCR for fibrosis-related genes (e.g., Timp2) | Reduction in the expression of markers of liver fibrosis.[5] |

| Lipidomics | Mass spectrometry-based lipid analysis of liver tissue | Decrease in diacylglycerols (DAGs) and an increase in phosphatidylcholines (PCs) containing polyunsaturated fatty acids (PUFAs).[5] |

Proposed Signaling Pathway of HSD17B13 in NAFLD

The exact molecular function of HSD17B13 is still under investigation. However, it is known to be a lipid droplet-associated protein.[1] Its expression is induced by factors that promote lipogenesis. Inhibition of HSD17B13 is thought to alter lipid metabolism, leading to a reduction in harmful lipid species and protecting against the progression of NAFLD.

Caption: Proposed role and regulation of HSD17B13 in the pathogenesis of NAFLD.

Conclusion

Targeting HSD17B13 is a promising strategy for the treatment of NAFLD. While specific small molecule inhibitors are not yet described in the public domain, genetic knockdown using AAV-delivered shRNA provides a robust method for target validation in preclinical mouse models. The protocols and data presented here offer a framework for researchers to design and execute studies aimed at understanding the function of HSD17B13 and evaluating the therapeutic potential of its inhibition. It is important to note that some studies using Hsd17b13 knockout mice have yielded conflicting results, suggesting potential species-specific differences or developmental compensatory mechanisms that may be bypassed with acute, adult-onset knockdown.[6] Therefore, careful model selection and interpretation of results are paramount.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

Application Notes & Protocols for Hsd17B13-IN-11: Assessing Target Inhibition in Tissues

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][6][7] This makes HSD17B13 a promising therapeutic target for these conditions.[5][6][8][9] Hsd17B13-IN-11 is a novel small molecule inhibitor developed to target the enzymatic activity of HSD17B13.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the target inhibition of this compound in various tissues and experimental models. The following sections describe methods for quantifying enzyme inhibition, measuring target engagement in cells and tissues, and analyzing downstream effects.

HSD17B13 Signaling and Metabolic Role

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][3] It is believed to play a role in lipid and steroid metabolism.[8][10] The enzyme has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][3][6] Its overexpression can lead to an increase in the number and size of lipid droplets.[1][3] Inhibition of HSD17B13 is hypothesized to mitigate liver injury and inflammation associated with chronic liver disease.[7]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for HSD17B13 Inhibition

This protocol describes a biochemical assay to determine the potency (IC50) of this compound using recombinant HSD17B13. The assay measures the production of NADH, a product of the dehydrogenase reaction, via a coupled-enzyme luminescence method.[11][12]

Materials:

-

This compound

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[12]

-

NAD+

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Assay Plate Setup:

-

Add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing recombinant HSD17B13 (final concentration 50-100 nM) and NAD+ (final concentration ~100 µM) in Assay Buffer to each well.[12]

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 5 µL of the substrate (e.g., β-estradiol, final concentration 10-50 µM) in Assay Buffer to each well to start the enzymatic reaction.[12]

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

NADH Detection:

-

Equilibrate the NAD-Glo™ Detection Reagent to room temperature.

-

Add 20 µL of the detection reagent to each well.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to control wells (vehicle control = 100% activity, no enzyme control = 0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based HSD17B13 Target Engagement

This protocol measures the ability of this compound to inhibit HSD17B13 activity in a cellular context. HEK293 cells overexpressing HSD17B13 are used.[6][11] Substrate conversion is measured using RapidFire Mass Spectrometry (RF-MS).[11]

Materials:

-

HEK293 cells stably or transiently overexpressing human HSD17B13[6][11]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

HSD17B13 substrate (e.g., all-trans-retinol)[6]

-

Acetonitrile with 0.1% formic acid (for quenching)

-

Mass Spectrometer coupled with a RapidFire system

Procedure:

-

Cell Plating: Seed HSD17B13-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 1-4 hours.

-

Substrate Addition: Add the HSD17B13 substrate (e.g., all-trans-retinol at 5 µM) to the cell culture medium and incubate for 6-8 hours.[6]

-

Reaction Quenching: To stop the reaction, add cold acetonitrile to each well.

-

Sample Preparation: Centrifuge the plate to pellet cell debris. Transfer the supernatant to a new plate for analysis.

-

RF-MS Analysis: Analyze the samples using a RapidFire-MS system to measure the amount of substrate converted to product (e.g., retinol to retinaldehyde).

-

Data Analysis: Determine the IC50 of this compound by plotting the inhibition of product formation against the compound concentration.

Protocol 3: Western Blot Analysis of HSD17B13 in Tissue Lysates

This protocol is used to assess the total levels of HSD17B13 protein in tissue samples obtained from in vivo studies. This can help determine if the inhibitor affects protein expression or stability.

Materials:

-

Tissue samples (e.g., liver) from vehicle- and this compound-treated animals

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-HSD17B13[8]

-

Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

-

Chemiluminescent substrate (ECL)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Tissue Homogenization: Homogenize frozen tissue samples in ice-cold RIPA buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary anti-HSD17B13 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize HSD17B13 levels to the loading control.

Quantitative Data Summary

The efficacy of this compound should be systematically quantified and recorded. The tables below provide templates for summarizing key inhibition data.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Source | Substrate | Assay Method | IC50 (nM) |

|---|---|---|---|

| Human HSD17B13 | β-Estradiol | NAD-Glo™ Luminescence | Value |

| Human HSD17B13 | Leukotriene B4 | Mass Spectrometry | Value |

| Mouse HSD17B13 | β-Estradiol | NAD-Glo™ Luminescence | Value |

Table 2: Cell-Based Target Inhibition by this compound

| Cell Line | Substrate | Assay Method | IC50 (nM) |

|---|---|---|---|

| HEK293-hHSD17B13 | All-trans-retinol | RF-MS | Value |

| Primary Human Hepatocytes | Endogenous | Biomarker Analysis | Value |

In Vivo Target Inhibition Assessment

To confirm that this compound reaches its target tissue (e.g., the liver) and engages HSD17B13 in vivo, animal studies are necessary.[11]

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enanta.com [enanta.com]

- 12. enanta.com [enanta.com]

- 13. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-11 in Co-culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). This makes Hsd17B13 a compelling therapeutic target for liver diseases. Hsd17B13-IN-11 is a small molecule inhibitor of Hsd17B13. These application notes provide detailed protocols for utilizing this compound in a co-culture model of hepatocytes and hepatic stellate cells (HSCs) to investigate its anti-fibrotic potential.

Hsd17B13 Signaling Pathway

The expression of Hsd17B13 is regulated by the liver X receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c). LXRα, a nuclear receptor involved in lipid metabolism, induces the expression of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to upregulate its transcription.[1][2][3][4] This pathway highlights the role of Hsd17B13 in hepatic lipid homeostasis.

Hsd17B13 expression is induced by LXRα via SREBP-1c.

Quantitative Data for this compound

This compound is an inhibitor of Hsd17B13 with the following reported in vitro potency[5]:

| Compound | Substrate | IC50 |

| This compound | Estradiol | ≤ 0.1 µM |

| This compound | Leukotriene B3 | ≤ 1 µM |

Experimental Protocols

Objective:

To evaluate the anti-fibrotic effect of this compound in a co-culture model of human hepatocytes and hepatic stellate cells with TGF-β1-induced fibrosis.

Cell Lines:

-

Hepatocytes: HepG2 or primary human hepatocytes.

-

Hepatic Stellate Cells (HSCs): LX-2 (immortalized human HSC line) or primary human HSCs.

Materials:

-

This compound (MedchemExpress)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human TGF-β1

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

TRIzol reagent

-

qRT-PCR primers for fibrosis markers (e.g., ACTA2 [α-SMA], COL1A1)

-

Primary and secondary antibodies for immunofluorescence and Western blotting

-

Transwell inserts (0.4 µm pore size) for 24-well plates

Experimental Workflow Diagram

Workflow for evaluating this compound in a co-culture model.

Step-by-Step Protocol:

Day 1: Seeding Hepatic Stellate Cells

-

Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the LX-2 cells.

-

Seed 5 x 10^4 LX-2 cells per well in a 24-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Seeding Hepatocytes and Establishing Co-culture

-

Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the HepG2 cells.

-

Seed 1 x 10^5 HepG2 cells onto the Transwell inserts.

-

Carefully place the Transwell inserts containing HepG2 cells into the 24-well plate with the adherent LX-2 cells.

-

Incubate for 24 hours to allow for cell attachment and conditioning of the media.

Day 3: Induction of Fibrosis and Treatment with this compound

-

Prepare a stock solution of this compound in DMSO. Further dilute in serum-free DMEM to create a range of working concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).

-

Starve the co-cultures in serum-free DMEM for 4-6 hours.

-

Prepare the treatment media: serum-free DMEM containing 10 ng/mL of recombinant human TGF-β1 and the respective concentrations of this compound or vehicle.

-

Remove the starvation media and add the treatment media to both the Transwell insert (apical side) and the well (basolateral side).

-

Incubate the co-cultures for 48 to 72 hours.

Day 5/6: Endpoint Analysis

1. Gene Expression Analysis (qRT-PCR): a. Carefully remove the Transwell inserts (containing hepatocytes). b. Wash the LX-2 cells in the bottom of the wells with cold PBS. c. Lyse the LX-2 cells directly in the wells using TRIzol reagent. d. Isolate RNA according to the manufacturer's protocol. e. Synthesize cDNA and perform qRT-PCR using primers for human ACTA2 (α-SMA), COL1A1, and a housekeeping gene (e.g., GAPDH). f. Analyze the relative gene expression using the ΔΔCt method.

2. Protein Expression Analysis (Western Blot): a. Lyse the LX-2 cells with RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., β-actin). e. Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

3. Immunofluorescence Staining: a. Grow the co-culture on glass coverslips placed in the 24-well plates. b. After treatment, fix the LX-2 cells with 4% paraformaldehyde. c. Permeabilize the cells with 0.1% Triton X-100. d. Block with 1% BSA in PBS. e. Incubate with a primary antibody against α-SMA. f. Incubate with a fluorescently-labeled secondary antibody. g. Counterstain nuclei with DAPI. h. Mount the coverslips and visualize using a fluorescence microscope.

Expected Outcomes

Treatment with TGF-β1 is expected to induce the activation of LX-2 cells, leading to an increase in the expression of fibrotic markers such as α-SMA and Collagen Type I. A successful anti-fibrotic effect of this compound would be demonstrated by a dose-dependent reduction in the expression of these markers at both the mRNA and protein levels in the TGF-β1-treated co-cultures. Immunofluorescence will visually confirm a decrease in α-SMA stress fiber formation in the presence of the inhibitor.

Troubleshooting

-

Low Fibrotic Induction: Ensure the activity of the recombinant TGF-β1. Increase the concentration or incubation time if necessary.

-

Cell Toxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound are not due to cytotoxicity.

-

High Variability: Ensure consistent cell seeding densities and proper mixing of reagents. Run replicates for each condition.

These protocols provide a framework for investigating the therapeutic potential of this compound in a physiologically relevant in vitro model of liver fibrosis. The specific concentrations and time points may need to be optimized for different primary cell sources or experimental setups.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Hsd17B13-IN-11 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Hsd17B13-IN-11. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise when working with this compound.

Issue 1: Compound Precipitation in Stock Solution

-

Question: My this compound powder is not fully dissolving in DMSO, or my DMSO stock solution shows precipitation after storage. What should I do?

-

Answer:

-

Ensure Anhydrous Conditions: DMSO is hygroscopic and can absorb water, which significantly decreases the solubility of many organic compounds.[1] Use fresh, anhydrous DMSO from a sealed container.

-

Warming and Sonication: Gently warm the solution to 37°C and use a bath sonicator to aid dissolution.[1] Avoid excessive heat, which could degrade the compound.

-

Check Concentration: While specific solubility is not published, consider preparing a less concentrated stock solution if precipitation persists. For many small molecule inhibitors, a stock concentration of 10-50 mM in DMSO is a common starting point.[2]

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] When thawing, allow the vial to come to room temperature before opening to prevent condensation.

-

Issue 2: Precipitation Upon Addition to Aqueous Media

-

Question: My this compound precipitates out of solution when I add my DMSO stock to my cell culture media or aqueous buffer. How can I prevent this?

-

Answer:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.[3]

-

Method of Dilution: Add the DMSO stock to the aqueous media dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.

-

Use of Surfactants: For in vitro assays, consider the inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your buffer to improve the solubility of hydrophobic compounds. The optimal concentration should be determined empirically to avoid interference with the assay.

-

Serum in Media: The presence of serum in cell culture media can aid in the solubilization of hydrophobic compounds. If you are using serum-free media, you may encounter more significant solubility challenges.

-

Issue 3: Inconsistent or No Inhibitory Activity

-

Question: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?

-

Answer:

-

Compound Integrity: Ensure the compound has not degraded. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.

-

Assay Conditions:

-

pH: The pH of your assay buffer should be stable and optimized for both the enzyme and the inhibitor.

-

Protein Concentration: The concentration of the target protein, HSD17B13, in your assay can influence the apparent IC50 value of the inhibitor.

-

Substrate Concentration: The concentration of the substrate can affect the potency of competitive inhibitors.

-

-

Cellular Uptake: In cell-based assays, poor membrane permeability could be a reason for the lack of activity. While specific data for this compound is unavailable, thiophene-based compounds generally exhibit moderate lipophilicity.

-

Positive Control: Include a known inhibitor of HSD17B13, if available, as a positive control to validate your assay system.

-

Frequently Asked Questions (FAQs)

Solubility

-

Q1: What is the recommended solvent for dissolving this compound?

-

A1: While specific data is not provided by manufacturers, based on its chemical structure (a thiophene derivative) and information for similar HSD17B13 inhibitors, DMSO is the recommended solvent for creating stock solutions.[4]

-

-

Q2: Is this compound soluble in aqueous buffers?

-

A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. It is recommended to first dissolve the compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture media.

-

Stability and Storage

-

Q3: How should I store the solid this compound?

-

A3: Store the solid compound at -20°C, protected from light and moisture.

-

-

Q4: How should I store the DMSO stock solution of this compound?

-

A4: Store DMSO stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For other HSD17B13 inhibitors, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.

-

Experimental Use

-

Q5: What is the expected IC50 of this compound?

-

A5: The IC50 value is ≤ 1 μM for leukotriene B3 and ≤ 0.1 μM for estradiol as substrates of HSD17B13.

-

-

Q6: At what concentration should I use this compound in my cell-based assays?

-

A6: The optimal concentration should be determined empirically for your specific cell line and assay conditions. A good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations, centered around the biochemical IC50.

-

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes information for other HSD17B13 inhibitors to provide a general reference.

| Compound | Solvent | Solubility | Storage of Stock Solution |

| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | -80°C (6 months), -20°C (1 month) |

| Hsd17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | -80°C (6 months), -20°C (1 month) |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the vial for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution to 37°C and/or sonicate in a water bath until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Cell-Based Assays

-

Culture your cells of interest to the desired confluency in appropriate cell culture plates.

-

Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

-

Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

-

Incubate the cells for the desired period.

-

Proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).

Visualizations

Caption: HSD17B13 signaling in NAFLD and the point of intervention for this compound.

Caption: A generalized workflow for utilizing this compound in cell-based experiments.

References

optimizing Hsd17B13-IN-11 concentration for in vitro experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-11. Our goal is to help you optimize the concentration of this inhibitor for your in vitro experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[1][2] this compound exerts its effect by binding to the Hsd17B13 enzyme and inhibiting its catalytic activity.

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

Based on its reported IC50 values, a good starting point for cell-based assays is to perform a dose-response experiment ranging from 0.01 µM to 10 µM. The IC50 values for this compound are ≤ 0.1 μM for estradiol and ≤ 1 μM for leukotriene B3 as substrates in enzymatic assays.[3] For initial experiments, it is advisable to test a wide range of concentrations to determine the optimal effective concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For other Hsd17B13 inhibitors, solubility in DMSO can reach up to 100 mg/mL with the help of ultrasonication.[4] Store the stock solution at -20°C or -80°C for long-term stability. For Hsd17B13-IN-2, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which cell lines are suitable for studying the effects of this compound?